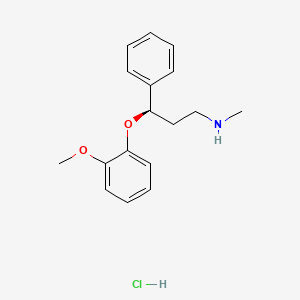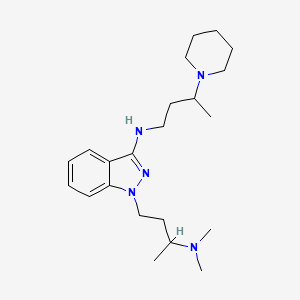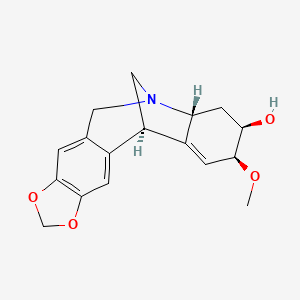
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide is a quaternary ammonium compound with a unique structure that includes a quinuclidine ring substituted with a hydroxyl group, a methyl group, a methylene group, and an o-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide typically involves the quaternization of a quinuclidine derivative. One common method involves the reaction of 3-hydroxy-1-methyl-2-methylenequinuclidine with o-tolyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the quaternization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quaternary ammonium group can be reduced under specific conditions to form tertiary amines.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quinuclidinium derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an anticholinergic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide involves its interaction with specific molecular targets. As an anticholinergic agent, it binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced muscle spasms and secretion.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-1-methyl-2-methylene-3-phenylquinuclidinium iodide
- 3-Hydroxy-1-methyl-2-methylene-3-(3,4-dimethylphenyl)quinuclidinium iodide
- 1-Methyl-3-(2-phenylbutanoyloxy)quinuclidinium iodide
Uniqueness
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Propiedades
| 82380-40-3 | |
Fórmula molecular |
C16H22INO |
Peso molecular |
371.26 g/mol |
Nombre IUPAC |
1-methyl-2-methylidene-3-(2-methylphenyl)-1-azoniabicyclo[2.2.2]octan-3-ol;iodide |
InChI |
InChI=1S/C16H22NO.HI/c1-12-6-4-5-7-15(12)16(18)13(2)17(3)10-8-14(16)9-11-17;/h4-7,14,18H,2,8-11H2,1,3H3;1H/q+1;/p-1 |
Clave InChI |
QIQSKHJSAVKJEW-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1C2(C3CC[N+](C2=C)(CC3)C)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


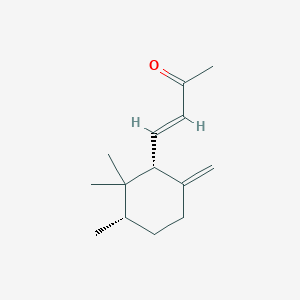
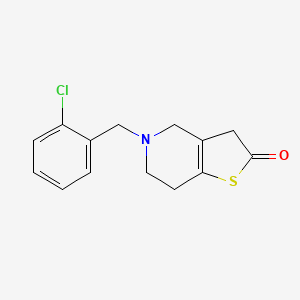
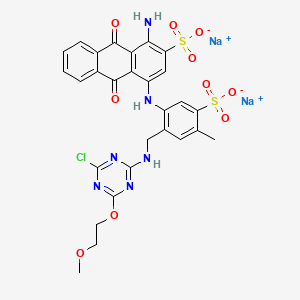


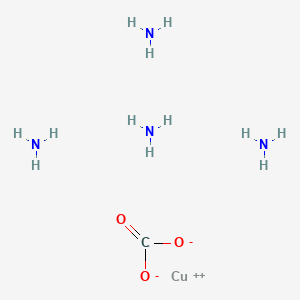
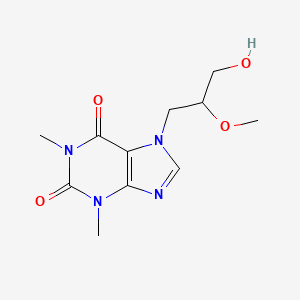
![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
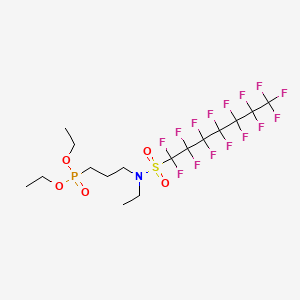
![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)
